molecular formula C18H18FN5O2 B2802404 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide CAS No. 1424622-01-4

2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide

Cat. No.: B2802404
CAS No.: 1424622-01-4
M. Wt: 355.373
InChI Key: RJLXXLRBCPEIKR-UHFFFAOYSA-N
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Description

The compound 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring a 2-cyanoacrylamide backbone linked to a substituted pyrrole ring. Its core structure includes:

  • A 2-fluorophenyl group at position 1 of the pyrrole ring.
  • 2,5-dimethyl substituents on the pyrrole ring.
  • A methylcarbamoyl amino group on the acrylamide moiety.

The presence of electron-withdrawing groups (e.g., cyano, fluorine) and bulky substituents suggests tailored electronic and steric properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

1-[[2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-11-8-13(9-14(10-20)17(25)22-23-18(26)21-3)12(2)24(11)16-7-5-4-6-15(16)19/h4-9H,1-3H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLXXLRBCPEIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C(C#N)C(=O)NNC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds with cyano and pyrrole functionalities exhibit significant anticancer properties. The specific structure of 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide has been studied for its ability to inhibit tumor cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy development .

1.2 Antimicrobial Properties
The presence of the cyano and pyrrole groups contributes to the antimicrobial activity of this compound. Studies have shown that derivatives of pyrrole exhibit efficacy against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a mechanism of action .

1.3 Neuropharmacological Effects
Emerging research suggests that compounds similar to this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Its structural characteristics allow it to interact with receptors in the central nervous system, which warrants further exploration in neuropharmacology .

Synthesis and Chemical Properties

2.1 Synthesis Pathways
The synthesis of this compound involves several key steps:

  • Formation of Pyrrole Derivative: The initial step includes the formation of the pyrrole ring through cyclization reactions involving appropriate precursors.
  • Introduction of Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction: The final product is obtained through coupling reactions with amides or other functional groups.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents UsedConditions
1CyclizationAldehydes + Ammonium saltsHeat
2Nucleophilic SubstitutionAlkali metal cyanidesReflux
3CouplingAmides or carbamatesMild heating

Agricultural Applications

3.1 Pesticidal Activity
Compounds containing the pyrrole structure are often investigated for their pesticidal properties. Preliminary studies have shown that 2-cyano derivatives can act as effective insecticides against pests like Plutella xylostella. These compounds disrupt the normal physiological functions in target insects, leading to mortality .

3.2 Herbicidal Potential
The unique chemical structure allows for potential herbicidal applications as well. Research into similar compounds has indicated their ability to inhibit specific enzymes involved in plant growth regulation, suggesting a pathway for developing selective herbicides .

Case Studies and Research Findings

Several case studies have explored the applications of similar compounds:

4.1 Case Study: Anticancer Activity
A study published in Pharmaceutical Research demonstrated that a structurally related compound exhibited significant cytotoxic activity against breast cancer cells, leading to further investigations into derivatives like 2-cyano-3-[1-(2-fluorophenyl)-...] as potential anticancer agents .

4.2 Case Study: Pesticidal Efficacy
Research conducted on the efficacy of pyrrole-based compounds against agricultural pests revealed that these compounds could effectively reduce pest populations with minimal environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, enabling a comparative analysis of substituent effects and physicochemical properties. Below is a detailed comparison:

Structural Variations

Key structural differences among analogs include:

  • Pyrrole ring substituents : Position and nature of aryl/heteroaryl groups.
  • Amide group modifications : Variations in the N-linked substituents.
  • Backbone functionalization: Presence of cyano, sulfonyl, or methoxy groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Pyrrole Substituents Amide Group Key Features
Target Compound C₂₁H₂₀FN₅O₂ 401.42* 1-(2-fluorophenyl), 2,5-dimethyl N-(methylcarbamoyl)amino Ortho-fluorine; compact methylcarbamoyl group
EN300-265802: 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine C₂₅H₂₉N₅O₃S 491.57 1-[3-(morpholinesulfonyl)phenyl], 2,5-dimethyl N-(pyridin-2-yl) Sulfonyl morpholine enhances polarity; pyridinyl amide improves solubility
EN300-266178: 2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine C₂₂H₂₀FN₅OS 429.49 1-(4-fluorophenyl), 3-(3-methoxyphenyl) N-(thiazol-2-yl) Para-fluorine; methoxyphenyl and thiazole enhance π-π interactions
AC1NZ5V2: (E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₁F₃N₂O 346.29* N/A (non-pyrrole backbone) N-[4-(trifluoromethyl)phenyl] Dual cyano/trifluoromethyl groups; high electrophilicity
(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide C₂₂H₂₀ClF₃N₂O₂ 460.86* 1-[4-chloro-3-(trifluoromethyl)phenyl], 2,5-dimethyl N-(furan-2-ylmethyl) Chloro/CF₃ groups increase lipophilicity; furan improves metabolic stability

*Calculated based on structural data.

Substituent Effects
  • Amide Group : The methylcarbamoyl group in the target compound is less bulky than pyridinyl (EN300-265802) or thiazolyl (EN300-266178) substituents, possibly favoring membrane permeability .
  • Electron-Withdrawing Groups : Sulfonyl (EN300-265802) and trifluoromethyl (AC1NZ5V2) groups increase electrophilicity, which could enhance reactivity in nucleophilic environments .

Q & A

Q. What synthetic strategies are recommended for preparing 2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core pyrrole formation : Use a Paal-Knorr synthesis or cyclocondensation of 1,4-diketones with amines to construct the 2,5-dimethyl-1H-pyrrole ring.

Functionalization : Introduce the 2-fluorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Enamide linkage : Employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrrole intermediate and methylcarbamoyl urea.

  • Critical Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like cyano group hydrolysis. Monitor purity via HPLC (≥95%) and confirm structures using 1H^1H-/13C^{13}C-NMR and HRMS .

Q. How should researchers characterize the stereochemical and conformational properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization. Asymmetric units may exhibit conformational polymorphism, as seen in analogous dichlorophenyl acetamides .
  • Chiral separation : Use Chiralpak® OD columns with methanol-DMEA (0.2%) in supercritical CO2_2 (20% modifier, 35°C, 100 bar) to isolate enantiomers. Confirm enantiomeric excess (ee >98%) via chiral HPLC .
  • Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., multiple conformers in the asymmetric unit) be reconciled?

  • Methodological Answer :
  • Data collection : Ensure high-resolution (<1.0 Å) X-ray datasets to resolve subtle conformational differences.
  • Refinement strategies : Use SHELXL’s restraints for anisotropic displacement parameters and apply TWIN/BASF commands for twinned crystals.
  • Statistical validation : Compare Rint_{int} values and residual density maps. For example, in dichlorophenyl acetamides, three conformers in the asymmetric unit were linked to steric repulsion between aryl and amide groups, resolved via R_2$$^2(10) hydrogen-bonded dimers .

Q. What experimental and computational approaches are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target identification : Perform kinase inhibition assays (e.g., ADP-Glo™) or SPR-based binding studies against fluorophenyl-targeted enzymes (e.g., COX-2, MAPK).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Prioritize residues within 4.0 Å of the cyano and enamide groups.
  • Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes, NADPH regeneration system) and identify metabolites via LC-QTOF-MS .

Q. How can structure-activity relationships (SAR) be optimized for enhanced anti-inflammatory activity?

  • Methodological Answer :
  • Analog synthesis : Replace the 2-fluorophenyl group with electron-withdrawing substituents (e.g., 3,5-difluoro) to modulate electronic effects.
  • In vitro assays : Test analogs in LPS-induced RAW264.7 macrophage models for TNF-α/IL-6 suppression. EC50_{50} values <10 μM indicate high potency.
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50_{50} values. For example, ethyl 2-cyano-3-(substituted phenyl)acrylamido derivatives showed improved activity with para-electron-deficient aryl groups .

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